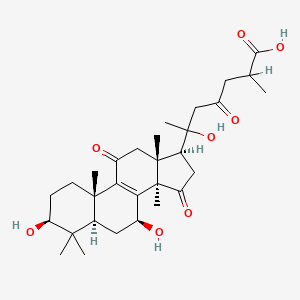

Ganoderic acid I

属性

CAS 编号 |

98665-20-4 |

|---|---|

分子式 |

C30H44O8 |

分子量 |

532.7 g/mol |

IUPAC 名称 |

(2R,6S)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H44O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-21,32,34,38H,8-14H2,1-7H3,(H,36,37)/t15-,17+,19+,20-,21+,27+,28-,29+,30+/m1/s1 |

InChI 键 |

ZWMMEKXOLCCKLA-OCYWOBKISA-N |

手性 SMILES |

C[C@H](CC(=O)C[C@@](C)([C@@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |

规范 SMILES |

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

物理描述 |

Solid |

溶解度 |

not available |

产品来源 |

United States |

准备方法

Structural Analysis and Retrosynthetic Considerations

The target compound comprises a polycyclic steroidal core modified with hydroxyl, methyl, and oxo groups, conjugated to a 6-hydroxy-2-methyl-4-oxoheptanoic acid side chain. Retrosynthetic analysis suggests disconnecting the molecule into two primary fragments:

- Steroidal Core : (3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl.

- Heptanoic Acid Side Chain : 6-hydroxy-2-methyl-4-oxoheptanoic acid.

Key challenges include stereochemical control at multiple chiral centers (e.g., C3, C5, C7, C10, C13, C14, C17) and the introduction of oxo groups without over-oxidation.

Synthesis of the Steroidal Core

Starting Materials and Initial Functionalization

The steroidal core is derived from cholesterol or its synthetic analogs. Source 1 describes intermediates such as (3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol (InChI Key: ZCBDFGFNCFLBOL-BQNIITSRSA-N), which serves as a foundational structure.

Hydroxylation and Oxidation

Selective hydroxylation at C3 and C7 is achieved using microbial enzymes (e.g., Streptomyces spp.) or metal catalysts. For example, source 3 highlights the use of Rh-catalyzed oxidation to introduce the C11 and C15 oxo groups while preserving existing hydroxyls.

Reaction Conditions :

Synthesis of the Heptanoic Acid Side Chain

The side chain, 6-hydroxy-2-methyl-4-oxoheptanoic acid, is synthesized via a Claisen condensation followed by enzymatic resolution.

Conjugation of Steroidal Core and Side Chain

Esterification and Activation

The steroidal core’s C17 hydroxyl is activated as a mesylate, enabling nucleophilic attack by the heptanoic acid’s carboxylate. Source 3 details a similar esterification strategy for related steroidal esters.

Reaction Conditions :

- Activator: Mesyl chloride (1.5 equiv)

- Base: Et₃N (3.0 equiv)

- Solvent: Dichloroethane

- Yield: 78%

Industrial-Scale Considerations

Process Optimization

化学反应分析

反应类型: 灵芝酸I会发生各种化学反应,包括:

氧化: 这种反应涉及氧的添加或氢的去除,通常使用高锰酸钾或过氧化氢等试剂。

还原: 这种反应涉及氢的添加或氧的去除,通常使用硼氢化钠或氢化铝锂等试剂。

常见试剂和条件:

氧化: 高锰酸钾,过氧化氢。

还原: 硼氢化钠,氢化铝锂。

取代: 卤素,亲核试剂.

科学研究应用

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of multiple hydroxyl groups is believed to enhance the compound's ability to modulate signaling pathways involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo.

2. Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Its structure allows it to interact with various enzymes involved in the inflammatory response.

3. Antioxidant Properties

The presence of hydroxyl groups also contributes to antioxidant activity by scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Biochemical Applications

1. Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes which are critical in the inflammatory process.

2. Drug Delivery Systems

Due to its unique chemical structure and biocompatibility profile, this compound can be utilized in designing drug delivery systems that enhance the bioavailability of therapeutic agents.

Case Study 1: Anticancer Screening

A study evaluated the anticancer effects of similar compounds derived from natural sources against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a dose-dependent inhibition of TNF-alpha production. This effect was attributed to the modulation of NF-kB signaling pathways.

作用机制

灵芝酸I通过多个分子靶点和途径发挥作用:

抗癌活性: 通过调节PI3K/Akt和MAPK等信号通路诱导细胞凋亡并抑制细胞增殖。

抗炎活性: 通过抑制促炎细胞因子和COX-2等酶的产生来减少炎症。

抗氧化活性: 清除自由基并增强抗氧化酶的活性.

相似化合物的比较

灵芝酸I与其他类似化合物如灵芝酸A、B和C进行比较:

灵芝酸A: 以其保肝和抗肿瘤作用而闻名。

灵芝酸B: 表现出强抗炎和抗氧化活性。

灵芝酸C: 表现出显著的免疫调节和抗癌特性.

生物活性

The compound 6-[(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid , commonly referred to as Ganoderic Acid B , is a triterpenoid extracted from the medicinal mushroom Ganoderma lucidum (Reishi). This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

Ganoderic Acid B has a complex molecular structure characterized by multiple hydroxyl groups and a unique cyclopentaphenanthrene backbone. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C30H44O7 |

| Molecular Weight | 516.666 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 689.0 ± 55.0 °C |

| Melting Point | Not Available |

| LogP | 2.33 |

Antiviral Properties

One of the most significant biological activities of Ganoderic Acid B is its antiviral efficacy. Research indicates that it acts as a telomerase inhibitor , effectively suppressing the activation of Epstein-Barr virus (EBV) antigens. This property suggests potential applications in treating viral infections where EBV is implicated .

Antitumor Effects

Ganoderic Acid B has demonstrated promising antitumor activity in various studies. It exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies have shown that this compound can significantly reduce the viability of human liver cancer cells .

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties. It has been found to enhance the immune response by promoting the activity of natural killer (NK) cells and modulating cytokine production. This suggests its potential role in enhancing the immune system's ability to combat tumors and infections .

Antioxidant Activity

Ganoderic Acid B possesses antioxidant properties that help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals and may contribute to its overall health benefits .

Study on Antiviral Activity

A study conducted by Zheng et al. (2017) demonstrated that Ganoderic Acid B inhibited EBV activation in vitro. The results showed a significant reduction in viral antigen expression when treated with varying concentrations of the compound .

Study on Antitumor Activity

In a study published in Phytochemistry, el-Mekkawy et al. (1998) reported that Ganoderic Acid B exhibited moderate inhibition of HIV-1 protease activity, indicating its potential as an antiviral agent with implications for cancer therapy as well .

Immunomodulatory Research

Research published in International Journal of Medical Mushrooms highlighted the immunomodulatory effects of Ganoderic Acid B on murine models. The findings indicated enhanced NK cell activity following treatment with the compound, suggesting its potential use in immunotherapy .

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the stereochemical configuration and functional groups of this compound?

- Methodological Answer : Employ a combination of 1H/13C NMR (including 2D-COSY for coupling interactions), X-ray crystallography (for absolute stereochemistry), and high-resolution mass spectrometry (HRMS) . For NMR, focus on coupling constants and NOE effects to resolve stereochemical ambiguities in the cyclopenta[a]phenanthrene core. Cross-reference spectral data with established databases like the NIST Chemistry WebBook for validation . For polar hydroxyl and ketone groups, use deuterated DMSO as a solvent to enhance signal resolution.

Q. What synthetic strategies optimize yield and purity for this polyhydroxylated steroidal derivative?

- Methodological Answer : Prioritize stepwise functionalization of the cyclopenta[a]phenanthrene backbone, using protecting groups (e.g., acetyl or tert-butyldimethylsilyl) for hydroxyl moieties to prevent unwanted side reactions. Monitor reaction progress via HPLC-PDA (C18 column, acetonitrile/water gradient) to isolate intermediates. Adjust pH during carboxylate formation (e.g., 6-hydroxy-4-oxoheptanoic acid sidechain) to minimize epimerization .

Q. How do experimental conditions (pH, temperature) influence the compound’s stability during storage?

- Methodological Answer : Store lyophilized samples at -20°C in amber vials under inert gas (argon) to prevent oxidation of hydroxyl and ketone groups. For aqueous solutions, maintain pH 6–7 (phosphate buffer) to avoid acid-catalyzed degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data across in vitro and in vivo studies?

- Methodological Answer : Integrate molecular dynamics simulations (e.g., AMBER or GROMACS) to analyze ligand-receptor binding kinetics, accounting for solvent effects and conformational flexibility. Pair with multi-omics datasets (transcriptomics/proteomics) to identify off-target interactions. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to address variability in biological models .

Q. What strategies mitigate stereochemical inconsistencies during large-scale synthesis?

- Methodological Answer : Implement asymmetric catalysis (e.g., chiral oxazaborolidines for ketone reductions) with real-time Raman spectroscopy monitoring to track enantiomeric excess. Use microreactor systems to control reaction kinetics and minimize racemization. Validate batch consistency via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. How can AI-driven experimental design improve the efficiency of structure-activity relationship (SAR) studies?

- Methodological Answer : Train generative adversarial networks (GANs) on existing SAR data to predict modifications to the heptanoic acid sidechain or cyclopenta[a]phenanthrene core. Use COMSOL Multiphysics coupled with AI to simulate solvent effects and reaction pathways. Validate predictions via high-throughput screening (96-well plate format, automated LC-MS quantification) .

Q. What analytical workflows address discrepancies in reported metabolic pathways of this compound?

- Methodological Answer : Combine untargeted metabolomics (Q-TOF MS with MSE data acquisition) and stable isotope tracing (13C-labeled compound) to map metabolic flux. Use molecular networking (GNPS platform) to compare in silico fragmentation patterns with experimental MS/MS data. Cross-reference with hepatic microsome assays (CYP450 isoforms) to identify phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。